molecular formula C9H6Cl2N2O B13539963 5-(2,4-Dichlorophenyl)oxazol-2-amine

5-(2,4-Dichlorophenyl)oxazol-2-amine

Cat. No.: B13539963
M. Wt: 229.06 g/mol
InChI Key: BLGIXFPPILWHPW-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)oxazol-2-amine: is a chemical compound with the following IUPAC name:

IUPAC Name:[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol\text{IUPAC Name:} \quad \text{[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol} IUPAC Name:[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol

It consists of a 2-oxazolyl ring with a 2,4-dichlorophenyl substituent. The molecular formula is C10H7Cl2NO2 , and its molecular weight is approximately 244.08 g/mol.

Preparation Methods

Synthetic Routes:: The synthesis of 5-(2,4-Dichlorophenyl)oxazol-2-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenyl isocyanate with glycolic acid. The resulting intermediate undergoes cyclization to form the oxazole ring

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound can undergo oxidation reactions.
  • Substitution : It may participate in nucleophilic substitution reactions.
  • Reduction : Reduction of the oxazole ring is possible.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
  • Substitution : Nucleophiles such as amines or alkoxides.
  • Reduction : Reducing agents like sodium borohydride (NaBH4).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction could yield the corresponding amine.

Scientific Research Applications

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for potential bioactivity.
  • Medicine : May have applications in drug discovery.
  • Industry : Used in the development of novel materials.

Mechanism of Action

The exact mechanism of action for 5-(2,4-Dichlorophenyl)oxazol-2-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 5-(2,4-Dichlorophenyl)oxazol-2-amine is unique due to its specific substituents, similar compounds include:

These related compounds share structural features but differ in substituents and properties.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

BLGIXFPPILWHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)N

Origin of Product

United States

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